N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines pyrimidine, indole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized using chalcones and amidines or guanidine, with triethylamine (TEA) as the base and propanol (PrOH) as the solvent.
Indole Derivative Synthesis: The indole moiety is prepared through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The pyrimidine and indole derivatives are then coupled with thiophene-2-carboxamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine moiety but lacks the indole and thiophene components.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)tetrazole: Contains a pyrimidine ring with different substituents.
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene]-2-propylpentanamide: Similar structure with variations in the indole and thiophene moieties.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide is unique due to its combination of pyrimidine, indole, and thiophene rings, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C23H24N6O2S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H24N6O2S/c1-14-11-15(2)27-23(26-14)29-22(28-21(30)20-5-4-10-32-20)24-9-8-16-13-25-19-7-6-17(31-3)12-18(16)19/h4-7,10-13,25H,8-9H2,1-3H3,(H2,24,26,27,28,29,30) |
InChI Key |
DIEVCVLOERGIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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